molecular formula C14H24N2O5 B1422001 methyl 1-{[N-(tert-butoxycarbonyl)glycyl]amino}cyclopentanecarboxylate CAS No. 1283108-91-7

methyl 1-{[N-(tert-butoxycarbonyl)glycyl]amino}cyclopentanecarboxylate

Cat. No. B1422001
M. Wt: 300.35 g/mol
InChI Key: ILXTXTRRHFMSGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The tert-butoxycarbonyl (Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19NO4/c1-10(2,3)16-9(14)12-11(6-5-7-11)8(13)15-4/h5-7H2,1-4H3, (H,12,14) .


Chemical Reactions Analysis

The deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates can be achieved by using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Structural Characterization and Conformation

  • Research on tert-butoxycarbonylglycyl-dehydroalanyl-glycine methyl ester, a compound closely related to the query, has been structurally characterized using single-crystal X-ray diffraction and density functional theory (DFT) calculations. This study reveals the peptide chain's conformation in both solid-state and gas phase, highlighting the bond lengths, valence angles, and conformational differences of amino acid residues within the crystal structure and gas phase (Ejsmont et al., 2007).

Nitrogen-Containing Analogues

  • Cyclohexane rings in nitrogen-containing analogues of chorismic acid have been analyzed, showing regular chair forms and extensive hydrogen bonding facilitated by the urethane side chains and hydroxyl substituents. This study contributes to understanding the structural aspects of similar compounds (Mackay et al., 1995).

Directed Hydrogenation

  • A study on the directed hydrogenation of enantiopure 4-(tert-butoxycarbonylamino)cyclopent-1-enecarboxylic acid methyl esters has been reported. This methodology yields single diastereomers of cyclopentanecarboxylic acid methyl esters, showcasing the utility in synthesizing specific stereochemical configurations of related compounds (Smith et al., 2001).

Gelation Properties

  • A novel low molecular weight gelator derived from tert-butoxycarbonyl (Boc)-protected L-amino acids demonstrates remarkable load-bearing, moldable, and self-healing properties. This research indicates potential applications in stress-bearing materials and showcases the versatility of compounds related to the query in material science (Sahoo et al., 2012).

Synthesis Methodologies

  • The synthesis and chiroptical properties of amino acid-derived poly(methylpropargyl ester)s have been explored, incorporating N-(tert-butoxycarbonyl) amino acid moieties. This research demonstrates the synthesis and application of polymers derived from related compounds, highlighting their potential in creating chiral materials with specific optical properties (Qu et al., 2009).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

Future Directions

The mild method for the selective deprotection of the N-Boc group has been applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma . This suggests potential future directions in the development of new medicinal compounds.

properties

IUPAC Name

methyl 1-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]cyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O5/c1-13(2,3)21-12(19)15-9-10(17)16-14(11(18)20-4)7-5-6-8-14/h5-9H2,1-4H3,(H,15,19)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXTXTRRHFMSGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC1(CCCC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-{[N-(tert-butoxycarbonyl)glycyl]amino}cyclopentanecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 1-{[N-(tert-butoxycarbonyl)glycyl]amino}cyclopentanecarboxylate
Reactant of Route 2
Reactant of Route 2
methyl 1-{[N-(tert-butoxycarbonyl)glycyl]amino}cyclopentanecarboxylate
Reactant of Route 3
Reactant of Route 3
methyl 1-{[N-(tert-butoxycarbonyl)glycyl]amino}cyclopentanecarboxylate
Reactant of Route 4
Reactant of Route 4
methyl 1-{[N-(tert-butoxycarbonyl)glycyl]amino}cyclopentanecarboxylate
Reactant of Route 5
Reactant of Route 5
methyl 1-{[N-(tert-butoxycarbonyl)glycyl]amino}cyclopentanecarboxylate
Reactant of Route 6
Reactant of Route 6
methyl 1-{[N-(tert-butoxycarbonyl)glycyl]amino}cyclopentanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.